molecular formula C53H100O11 B15192267 [(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate

[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate

Cat. No.: B15192267
M. Wt: 913.4 g/mol
InChI Key: OKGDVTLALIBUFA-IYSFGBBBSA-N
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Description

Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is a complex ester compound. It is synthesized from dipentaerythritol and a mixture of carboxylic acids, including nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids. This compound is known for its unique properties, making it valuable in various industrial applications, particularly in the production of high-performance lubricants and plasticizers.

Chemical Reactions Analysis

Types of Reactions

Dipentaerythritol esters undergo various chemical reactions, including:

    Oxidation: The esters can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidation products.

    Hydrolysis: In the presence of water and acidic or basic catalysts, the esters can hydrolyze to produce dipentaerythritol and the corresponding carboxylic acids.

    Transesterification: The esters can participate in transesterification reactions with other alcohols or esters, leading to the exchange of ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions, using catalysts such as hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts like sodium methoxide or sulfuric acid are used.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidation products.

    Hydrolysis: Dipentaerythritol and the corresponding carboxylic acids.

    Transesterification: New esters formed by the exchange of ester groups.

Scientific Research Applications

Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids has several scientific research applications:

Mechanism of Action

The mechanism of action of dipentaerythritol esters involves their interaction with various molecular targets and pathways. In lubrication applications, the esters form a protective film on metal surfaces, reducing friction and wear . The ester groups interact with the metal surface, providing a barrier that prevents direct metal-to-metal contact. In biological applications, the esters can interact with cell membranes, enhancing the delivery of active compounds .

Comparison with Similar Compounds

Similar Compounds

    Pentaerythritol esters: Esters of pentaerythritol with similar carboxylic acids.

    Trimethylolpropane esters: Esters of trimethylolpropane with various carboxylic acids.

    Neopentyl glycol esters: Esters of neopentyl glycol with different carboxylic acids.

Uniqueness

Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is unique due to its combination of multiple carboxylic acids, providing a balance of properties such as low volatility, high thermal stability, and excellent lubricity . This makes it particularly valuable in high-performance applications where these properties are critical.

Properties

Molecular Formula

C53H100O11

Molecular Weight

913.4 g/mol

IUPAC Name

[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate

InChI

InChI=1S/C53H100O11/c1-6-11-16-21-24-25-28-33-38-49(57)62-44-52(39-54,43-61-48(56)36-31-20-15-10-5)41-60-42-53(40-55,45-63-50(58)37-32-27-23-18-13-8-3)46-64-51(59)47(34-29-19-14-9-4)35-30-26-22-17-12-7-2/h47,54-55H,6-46H2,1-5H3/t47-,52?,53-/m1/s1

InChI Key

OKGDVTLALIBUFA-IYSFGBBBSA-N

Isomeric SMILES

CCCCCCCCCCC(=O)OCC(CO)(COC[C@](CO)(COC(=O)CCCCCCCC)COC(=O)[C@H](CCCCCC)CCCCCCCC)COC(=O)CCCCCC

Canonical SMILES

CCCCCCCCCCC(=O)OCC(CO)(COCC(CO)(COC(=O)CCCCCCCC)COC(=O)C(CCCCCC)CCCCCCCC)COC(=O)CCCCCC

Origin of Product

United States

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